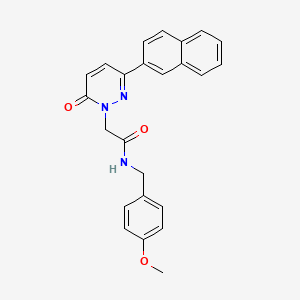![molecular formula C20H20N4O B14955032 2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955032.png)
2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the pyridin-4-yl group: This step involves a nucleophilic substitution reaction where the pyridin-4-yl group is introduced to the oxazole ring.
Attachment of the tert-butylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the tert-butylphenyl group is attached to the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or marker in biological studies to investigate cellular processes or to track the distribution of molecules within cells.
作用機序
The mechanism of action of 2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(4-tert-butylphenyl)-4-(1H-pyrrol-1-yl)quinoline
- 2-{1-[2-({6-[4-(tert-butyl)phenoxy]-3-pyridinyl}amino)-2-oxoethyl]cyclopentyl}acetic acid
Uniqueness
2-(4-tert-butylphenyl)-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with both a pyridinyl and a tert-butylphenyl group. This unique structure provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-5-(pyridin-4-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O/c1-20(2,3)16-6-4-15(5-7-16)18-24-17(12-21)19(25-18)23-13-14-8-10-22-11-9-14/h4-11,23H,13H2,1-3H3 |
InChIキー |
SYEZDYUELVTJSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=NC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide](/img/structure/B14954950.png)
![4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B14954965.png)
![N-[2-({2-[(4-fluorophenyl)sulfonyl]ethyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B14954968.png)
-yl)methanone](/img/structure/B14954975.png)

![3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954989.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B14955004.png)
![4-chloro-N-(4-methoxyphenyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide](/img/structure/B14955009.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955017.png)
![(2Z)-6-[(4-methylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14955020.png)
![4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955038.png)


![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14955052.png)
